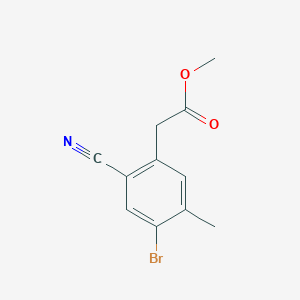
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid
Descripción general
Descripción
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid, also known as 2-A-5-MOP, is a synthetic organic compound used in scientific research. It is a member of the oxazole family, which is a group of five-member heterocyclic compounds containing nitrogen and oxygen atoms. 2-A-5-MOP has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It is used as a tool for studying the structure and function of biological molecules, as well as for developing new drug therapies.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
Oxazole derivatives, including compounds like 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid, have been studied for their antimicrobial properties . These compounds can be synthesized and tested against various bacterial and fungal strains, providing a potential pathway for the development of new antibiotics.
Pharmacology: Drug Development
In pharmacology, oxazole rings are found in several therapeutic agents due to their biological activity. The compound could serve as an intermediate in the synthesis of drugs with potential applications in treating diseases such as diabetes, obesity, and certain types of cancer .
Biochemistry: Enzyme Inhibition
The structural complexity of oxazole-containing compounds allows them to interact with enzymes and potentially inhibit their activity. This can be particularly useful in the study of disease mechanisms where specific enzyme inhibition is required .
Organic Synthesis: Building Blocks
Oxazole derivatives are valuable intermediates in organic synthesis. They can be used to construct more complex molecules, which can have applications ranging from material science to pharmaceuticals .
Chemical Engineering: Process Optimization
In chemical engineering, the synthesis of compounds like 2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid can be optimized for scale-up, contributing to more efficient industrial processes for drug production .
Materials Science: Functional Materials
The incorporation of oxazole derivatives into materials could lead to the development of new functional materials with unique properties, such as enhanced stability or specific interaction capabilities with other biological molecules .
Propiedades
IUPAC Name |
2-acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-6-9(17-13-7)4-3-5-10(11(15)16)12-8(2)14/h6,10H,3-5H2,1-2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVFGHSKFTZPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-(3-methyl-1,2-oxazol-5-yl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)









